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molecular formula C12H11Cl2NO2 B8331140 2-Chloro-4-(4-chlorophenyl)-5-oxazolepropanol

2-Chloro-4-(4-chlorophenyl)-5-oxazolepropanol

Cat. No. B8331140
M. Wt: 272.12 g/mol
InChI Key: HYDDSCKLMPAFPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06605629B1

Procedure details

Ethyl 2-chloro-4-(4-chlorophenyl)-5-oxazolepropionate (9.00 g) was dissolved in tetrahydrofuran (100 ml), the solution was cooled to −78° C., and a 1 N solution of diisobutylaluminum hydride in toluene (65 ml) was added dropwise with stirring. After completion of the dropping, the cooling bath was removed to raise the inner temperature to −20° C. Sodium sulfate decahydrate (10.0 g) was added to the reaction mixture, and the temperature was raised to room temperature. The reaction mixture was filtered, and the residue on the filter paper was washed with ethyl acetate. The filtrate was concentrated to give crystals of 2-chloro-4-(4-chlorophenyl)-5-oxazolepropanol (7.00 g, 86%).
Name
Ethyl 2-chloro-4-(4-chlorophenyl)-5-oxazolepropionate
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
65 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[O:3][C:4]([CH2:14][CH2:15][C:16](OCC)=[O:17])=[C:5]([C:7]2[CH:12]=[CH:11][C:10]([Cl:13])=[CH:9][CH:8]=2)[N:6]=1.[H-].C([Al+]CC(C)C)C(C)C>O1CCCC1.C1(C)C=CC=CC=1>[Cl:1][C:2]1[O:3][C:4]([CH2:14][CH2:15][CH2:16][OH:17])=[C:5]([C:7]2[CH:8]=[CH:9][C:10]([Cl:13])=[CH:11][CH:12]=2)[N:6]=1 |f:1.2|

Inputs

Step One
Name
Ethyl 2-chloro-4-(4-chlorophenyl)-5-oxazolepropionate
Quantity
9 g
Type
reactant
Smiles
ClC=1OC(=C(N1)C1=CC=C(C=C1)Cl)CCC(=O)OCC
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].C(C(C)C)[Al+]CC(C)C
Name
Quantity
65 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After completion of the dropping, the cooling bath was removed
TEMPERATURE
Type
TEMPERATURE
Details
to raise the inner temperature to −20° C
ADDITION
Type
ADDITION
Details
Sodium sulfate decahydrate (10.0 g) was added to the reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
the temperature was raised to room temperature
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
WASH
Type
WASH
Details
the residue on the filter paper was washed with ethyl acetate
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated

Outcomes

Product
Name
Type
product
Smiles
ClC=1OC(=C(N1)C1=CC=C(C=C1)Cl)CCCO
Measurements
Type Value Analysis
AMOUNT: MASS 7 g
YIELD: PERCENTYIELD 86%
YIELD: CALCULATEDPERCENTYIELD 89.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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